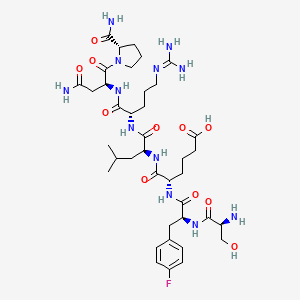

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H61FN12O11 |

|---|---|

Molecular Weight |

893.0 g/mol |

IUPAC Name |

(5S)-6-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-6-oxohexanoic acid |

InChI |

InChI=1S/C39H61FN12O11/c1-20(2)16-26(36(61)48-25(7-4-14-46-39(44)45)35(60)51-28(18-30(42)54)38(63)52-15-5-8-29(52)32(43)57)50-34(59)24(6-3-9-31(55)56)47-37(62)27(49-33(58)23(41)19-53)17-21-10-12-22(40)13-11-21/h10-13,20,23-29,53H,3-9,14-19,41H2,1-2H3,(H2,42,54)(H2,43,57)(H,47,62)(H,48,61)(H,49,58)(H,50,59)(H,51,60)(H,55,56)(H4,44,45,46)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

YZTNCMRNAKIRAP-BMGWUDNWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CCCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Synthetic PAR-1 Agonist: Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a synthetic heptapeptide that acts as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in thrombosis, inflammation, and cellular signaling. This peptide is an analog of the endogenous PAR-1 tethered ligand, SFLLRNP, with key modifications designed to enhance its biological activity. The substitution of Phenylalanine (Phe) at position 2 with para-fluorophenylalanine ((p-F)Phe) has been shown to significantly increase its potency. Furthermore, the incorporation of the non-proteinogenic amino acid 2-aminoadipic acid (Aad) at position 3 represents a strategic modification to probe receptor-ligand interactions. This technical guide provides a comprehensive overview of this peptide, including its mechanism of action, structure-activity relationships, and the experimental protocols for its investigation.

Core Chemical and Biological Properties

| Property | Value | Reference |

| Full Name | This compound | |

| Synonyms | S-(p-F)Phe-Aad-LRNP-NH2 | |

| Molecular Formula | C39H61FN12O10 | |

| CAS Number | 237409-87-9 | |

| Target | Protease-Activated Receptor 1 (PAR-1) | [1][2] |

| Activity | PAR-1 Agonist | [1][2] |

Mechanism of Action and Signaling Pathway

This compound mimics the action of the native tethered ligand of PAR-1, which is unmasked upon proteolytic cleavage of the receptor's N-terminus by proteases such as thrombin. By binding to the extracellular domain of PAR-1, the peptide induces a conformational change that triggers intracellular signaling cascades through the coupling of various G-proteins, primarily Gαq, Gα12/13, and Gαi.

Activation of these pathways leads to downstream cellular responses, including:

-

Gαq pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

-

Gα12/13 pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and subsequent modulation of the actin cytoskeleton, cell shape, and motility.

-

Gαi pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Quantitative Data and Structure-Activity Relationship

The seminal work by Nose, Shimohigashi, and colleagues laid the foundation for understanding the structure-activity relationship of SFLLRNP analogs. Their research demonstrated that the substitution of Phe at position 2 with (p-F)Phe enhances the peptide's activity by several-fold in assays measuring phosphoinositide (PI) turnover and human platelet aggregation.[1][2]

Key Structural Modifications and Their Rationale:

-

Serine (Ser) at Position 1: The L-configuration and the α-amino group of Serine are crucial for receptor activation.

-

para-fluorophenylalanine ((p-F)Phe) at Position 2: The introduction of a fluorine atom at the para position of the phenyl ring of Phenylalanine enhances the peptide's agonistic activity. This is attributed to the high electronegativity of fluorine, which is thought to intensify the dipole of the C-H bonds on the benzene ring, potentially leading to a more favorable CH/π interaction with an aromatic group within the receptor's binding pocket.[1]

-

2-Aminoadipic acid (Aad) at Position 3: Aad is a non-proteinogenic amino acid that is a homolog of glutamic acid, with an additional methylene group in its side chain. Its incorporation in this position was likely to explore the spatial and electronic requirements of the receptor's binding pocket. The acidic side chain of Aad could potentially interact with a basic residue in the receptor.

-

Leucine (Leu) at Positions 4: These hydrophobic residues are important for the overall conformation and binding of the peptide.

-

Arginine (Arg) at Position 5: The positively charged guanidinium group of Arginine is critical for receptor activation.

-

Asparagine (Asn) at Position 6 and Proline (Pro) at Position 7: These residues contribute to the peptide's structure and stability.

| Modification | Effect on Activity | Rationale | Reference |

| Phe to (p-F)Phe at P2 | Enhanced Agonist Activity | Increased electronegativity at the para position strengthens CH/π interactions with the receptor. | [1] |

| Introduction of Aad at P3 | Exploratory | To probe the spatial and electrostatic requirements of the receptor binding pocket. |

Experimental Protocols

The following are generalized protocols based on the methodologies described in the foundational research on SFLLRNP analogs.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

-

Resin Preparation: Start with a Rink Amide MBHA resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA) in DMF. The coupling order is Pro, Asn(Trt), Arg(Pbf), Leu, Aad(OtBu), (p-F)Phe, and Ser(tBu).

-

Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Human Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).

-

Centrifuge the blood at a low speed (e.g., 150 x g) for 15 minutes at room temperature to obtain PRP.

-

Collect the supernatant (PRP).

-

-

Platelet Aggregation Measurement:

-

Use a platelet aggregometer to monitor changes in light transmission through a stirred suspension of PRP.

-

Pre-warm the PRP samples to 37°C for a few minutes before the assay.

-

Add a known concentration of the peptide agonist (this compound) to the PRP.

-

Record the increase in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Construct a dose-response curve by testing a range of peptide concentrations to determine the EC50 value (the concentration that elicits 50% of the maximal aggregation response).

-

Conclusion

This compound is a valuable research tool for investigating the structure, function, and pharmacology of PAR-1. Its enhanced potency due to the para-fluorophenylalanine substitution makes it a powerful agonist for studying PAR-1 mediated signaling pathways. The inclusion of 2-aminoadipic acid provides an interesting structural modification for probing the intricacies of receptor-ligand interactions. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of this and other related PAR-1 agonist peptides, facilitating further research into the therapeutic potential of targeting this important receptor.

References

An In-depth Technical Guide to Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2: A Potent Protease-Activated Receptor 1 (PAR-1) Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2, a molecule of significant interest in the study of Protease-Activated Receptor 1 (PAR-1). This document details its chemical structure, mechanism of action, and the general methodologies for its synthesis and characterization, drawing from established principles of peptide chemistry and pharmacology.

Core Concepts: Chemical Structure and Function

This compound is a heptapeptide amide with a sequence of L-Serine, L-para-fluorophenylalanine, L-α-Aminoadipic acid, L-Leucine, L-Arginine, L-Asparagine, and L-Proline, with a C-terminal amide. The incorporation of two non-proteinogenic amino acids, para-fluorophenylalanine and α-Aminoadipic acid, is a key feature of this molecule.

Chemical Structure:

Function:

This peptide is a biologically active molecule that functions as a Protease-Activated Receptor 1 (PAR-1) agonist[1]. PAR-1 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage, most notably by thrombin. Upon activation, a tethered ligand sequence is revealed, which then binds to the receptor to initiate downstream signaling. Synthetic peptides like this compound are designed to mimic this tethered ligand, thereby acting as direct agonists of the receptor. Structure-activity relationship studies have indicated that the presence of para-fluorophenylalanine enhances the peptide's recognition by the receptor and its subsequent activity[1].

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative pharmacological data such as EC50, IC50, or Ki values for this compound. This information is likely to be found in proprietary research or in publications that are not indexed in commonly accessible databases. For comparative purposes, a generalized table for reporting such data is provided below.

| Parameter | Value | Units | Assay Conditions | Reference |

| EC50 | - | - | - | - |

| Ki | - | - | - | - |

| Binding Affinity (Kd) | - | - | - | - |

Data for this compound is not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the specific synthesis, purification, and characterization of this compound are not available in the public domain. However, based on established methodologies for the synthesis of similar peptides containing unnatural amino acids, a general protocol can be outlined.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this peptide would typically be performed using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-p-fluoro-Phe-OH, Fmoc-Aad(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first protected amino acid (Fmoc-Pro-OH) is activated with HBTU/HOBt and coupled to the resin in the presence of DIPEA.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Asn, Arg, Leu, Aad, p-fluoro-Phe, Ser).

-

Final Deprotection: The N-terminal Fmoc group is removed from the final amino acid (Serine).

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail.

-

Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Purification and Characterization

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution. Fractions are collected and analyzed for purity.

Characterization: The purified peptide is characterized by:

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

-

Analytical RP-HPLC: To determine the purity of the final product.

Signaling Pathways and Visualizations

As a PAR-1 agonist, this compound is expected to activate downstream signaling pathways similar to those initiated by thrombin. PAR-1 couples to multiple G protein families, including Gαq, Gα12/13, and Gαi.

Caption: General PAR-1 signaling pathway activated by an agonist peptide.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a potent synthetic agonist of PAR-1, with its enhanced activity attributed to the presence of para-fluorophenylalanine. While specific quantitative data and detailed experimental protocols are not widely available in the public domain, its synthesis, purification, and characterization can be achieved using standard solid-phase peptide synthesis techniques. Its mechanism of action involves the activation of canonical PAR-1 signaling pathways through G protein coupling. Further research and publication of detailed studies on this compound will be invaluable for a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide on para-Fluorophenylalanine Modified PAR-1 Agonist Peptides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) critically involved in thrombosis, inflammation, and vascular processes.[1][2] Its unique activation mechanism, involving proteolytic cleavage to reveal a tethered ligand, has inspired the development of synthetic peptide agonists that mimic this endogenous ligand.[3][4] A key strategy in medicinal chemistry to enhance the therapeutic potential of peptides is the incorporation of non-canonical amino acids. This guide focuses on the modification of PAR-1 agonist peptides with para-fluorophenylalanine (p-F-Phe), a modification known to enhance biological activity.[5][6] We will explore the core pharmacology of PAR-1, the rationale and effects of p-F-Phe substitution, quantitative efficacy data, and detailed experimental protocols for assessing the activity of these modified peptides.

Introduction to Protease-Activated Receptor 1 (PAR-1)

PAR-1 is a prototypical member of the PAR family of GPCRs, which are activated by serine proteases.[7] The canonical activator of PAR-1 is thrombin, a key enzyme in the coagulation cascade.[4] Unlike typical GPCRs that are activated by soluble ligands, PAR-1 is activated by a unique proteolytic mechanism. Thrombin cleaves the N-terminal exodomain of the receptor at the Arg41-Ser42 bond, exposing a new N-terminus with the sequence SFLLRN-, which then acts as a "tethered ligand."[3][7] This tethered ligand binds intramolecularly to the receptor's second extracellular loop, inducing a conformational change that triggers intracellular signaling.[1][8]

Synthetic peptides corresponding to this tethered ligand sequence, such as TFLLR-NH2, can act as potent PAR-1 agonists, activating the receptor independently of proteolytic cleavage.[9][10] These peptides are invaluable tools for studying PAR-1 function and serve as a foundation for developing novel therapeutics.

PAR-1 Signaling Pathways

Upon activation, PAR-1 undergoes a conformational change that allows it to couple with multiple heterotrimeric G protein subtypes, primarily Gαq, Gα12/13, and Gαi, as well as β-arrestins.[1][11] This promiscuous coupling leads to the activation of diverse and complex downstream signaling cascades.

-

Gαq Pathway: Coupling to Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][7] This pathway is central to processes like platelet aggregation and endothelial cell activation.

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[2][4] RhoA, in turn, activates Rho-kinase (ROCK), which plays a crucial role in regulating cytoskeletal rearrangements, stress fiber formation, and endothelial barrier permeability.[4][7]

-

β-Arrestin Pathway: In addition to G protein-mediated signaling, PAR-1 can signal through β-arrestins. This can lead to receptor desensitization and internalization, but also to the activation of distinct signaling pathways, such as those involving MAP kinases.[1][11] The specific protease or agonist can bias signaling towards either G protein or β-arrestin pathways, leading to different physiological outcomes.[3]

para-Fluorophenylalanine Modification

The incorporation of fluorinated amino acids into peptides is a well-established strategy to modulate their physicochemical properties.[12] Fluorine, being highly electronegative and small in size, can alter a peptide's conformation, hydrophobicity, and metabolic stability.[13][14] Specifically, replacing a phenylalanine residue with p-F-Phe can enhance binding affinity through favorable dipolar or hydrophobic interactions within the receptor's binding pocket.[14]

In the context of PAR-1 agonists, structure-activity relationship studies have revealed the critical role of the Phenylalanine at position 2 (Phe-2) in the SFLLRNP sequence for receptor recognition.[5][6] Seminal work in the field demonstrated that replacing this Phe-2 with para-fluorophenylalanine [(p-F)Phe] leads to an enhancement of the peptide's agonist activity.[5][6] This suggests that the C-F bond contributes favorably to the interaction with the PAR-1 binding site.

Quantitative Data and Efficacy

The standard PAR-1 agonist peptide, TFLLR-NH2, is a potent activator of the receptor. The modification with p-F-Phe has been reported to enhance this activity.[5][6] Below is a summary of the available quantitative data for the canonical agonist.

| Peptide Agonist | Receptor Target | Assay Type | Endpoint | Potency (EC50) | Reference |

| TFLLR-NH2 | PAR-1 | Calcium Mobilization | Increase in [Ca2+]i | 1.9 μM | [10][15] |

| TFLLR-NH2 | PAR-1 | Platelet Aggregation | Cell Aggregation | ~8.9 μM | [16] |

| T(p-F)FLLR-NH2 | PAR-1 | Platelet Aggregation | Agonist Activity | Enhanced vs. Native | [5][6] |

Note: While the literature confirms that p-F-Phe modification enhances agonist activity, specific EC50 values for the modified peptide are not consistently reported in publicly available sources. The primary literature should be consulted for study-specific quantitative data.

Experimental Protocols

Assessing the biological activity of a novel peptide such as a p-F-Phe modified PAR-1 agonist requires robust and reproducible experimental protocols. The following sections detail standard methodologies for peptide synthesis and in vitro functional characterization.

Peptide Synthesis

The synthesis of p-F-Phe modified peptides is typically achieved using Fmoc solid-phase peptide synthesis (SPPS).[17]

Protocol: Fmoc Solid-Phase Peptide Synthesis

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add this activated amino acid to the deprotected resin and allow it to react.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Leu, p-F-Phe, Thr). For the modified peptide, use Fmoc-p-fluoro-L-phenylalanine at the appropriate step.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide product using mass spectrometry and analytical HPLC.[10]

In Vitro Functional Assay: Calcium Mobilization

Since PAR-1 robustly couples to Gαq, measuring intracellular calcium mobilization is a direct and effective method for quantifying agonist potency.[2][16]

Protocol: Fluorescence-Based Calcium Mobilization Assay

-

Cell Culture: Plate cells endogenously expressing PAR-1 or a cell line (e.g., HEK293, CHO) transiently or stably transfected with human PAR-1 into black-walled, clear-bottom 96-well plates. Allow cells to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove cell culture media, wash with a physiological salt solution (e.g., HBSS), and incubate the cells with the loading buffer for 45-60 minutes at 37°C.

-

Agonist Preparation: Prepare serial dilutions of the p-F-Phe PAR-1 agonist peptide in the physiological salt solution.

-

Fluorescence Measurement: Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation). Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm/516 nm for Fluo-4).

-

Assay Execution: Record a baseline fluorescence reading for several seconds. Inject the peptide agonist into the wells and continue to record the fluorescence signal for 2-3 minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximum response and plot the normalized response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[16][18]

In Vitro Functional Assay: [³⁵S]GTPγS Binding

This assay provides a more proximal measure of GPCR activation by quantifying the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.[19]

Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing PAR-1 in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Reaction: In a microtiter plate, combine the cell membranes, [³⁵S]GTPγS, GDP (to ensure G proteins are in an inactive state), and varying concentrations of the p-F-Phe PAR-1 agonist.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for agonist-stimulated G protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the mixture through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Quantification: Wash the filters multiple times with ice-cold buffer. Dry the filter plate, add scintillation cocktail to each well, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding determined in the presence of excess unlabeled GTPγS) against the agonist concentration to determine potency (EC50) and efficacy (Emax).[19]

Conclusion and Future Directions

The modification of PAR-1 agonist peptides with para-fluorophenylalanine represents a promising strategy for enhancing their biological activity.[5][6] The introduction of fluorine at the critical Phe-2 position appears to optimize the peptide's interaction with the receptor's binding pocket, leading to increased potency. The detailed protocols provided in this guide offer a robust framework for the synthesis and functional evaluation of these and other modified peptide agonists.

Future research should focus on obtaining precise quantitative data (EC50, Ki) for p-F-Phe modified agonists across various functional assays to fully delineate their pharmacological profile. Furthermore, exploring the impact of this modification on biased signaling—whether it preferentially activates G protein or β-arrestin pathways—could unlock new therapeutic possibilities, allowing for the design of agonists that selectively trigger cytoprotective pathways while minimizing pro-inflammatory or pro-thrombotic effects.[7][11] These advanced peptides will continue to be invaluable as research tools and may serve as lead compounds in the development of next-generation therapies targeting PAR-1.

References

- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of para-fluorophenylalanine amide derivatives as thrombin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Thesis | Re-evaluation of the in vitro activity of the protease activated receptor-1 (PAR1) pepducin PZ-128 | ID: v118rd525 | STAX [stax.strath.ac.uk]

- 17. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]

- 18. youtube.com [youtube.com]

- 19. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: PAR1 Activation and the SFLLRN Tethered Ligand

An In-depth Technical Guide to the Biological Activity of SFLLRNP Peptide Analogues

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of SFLLRNP peptide analogues, focusing on their interaction with Protease-Activated Receptor 1 (PAR1). It covers the fundamental signaling pathways, quantitative structure-activity relationships, and detailed experimental protocols for assessing the activity of these peptides.

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, and cellular signaling.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR1 is activated via proteolytic cleavage of its N-terminal domain by proteases, most notably α-thrombin. This cleavage unmasks a new N-terminus sequence, SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn), which acts as a "tethered ligand."[1][2] This tethered ligand binds intramolecularly to the receptor's second extracellular loop, initiating a conformational change that triggers downstream signaling cascades.

Synthetic peptides corresponding to this sequence, such as SFLLRN or its amidated form SFLLRN-NH₂, can act as full agonists, activating PAR1 independently of receptor cleavage.[2] These synthetic agonists, often referred to as Thrombin Receptor Activating Peptides (TRAPs), are invaluable tools for studying PAR1 function. Consequently, analogues of the core SFLLRN sequence have been synthesized to probe the structural requirements for receptor activation and to develop novel therapeutic agents.

PAR1 Signaling Pathways

Upon activation by SFLLRN or its analogues, PAR1 undergoes a conformational change that allows it to couple with several heterotrimeric G proteins, primarily Gαq/11, Gα12/13, and Gαi. It can also signal through β-arrestin pathways, a phenomenon known as biased agonism, where different ligands can preferentially activate one pathway over another.

-

Gαq/11 Pathway: This is the canonical pathway for PAR1-mediated calcium signaling. Activation of Gαq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺), a key second messenger.[3]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is crucial for cytoskeletal rearrangements, stress fiber formation, and changes in cell morphology.

-

β-Arrestin Pathway: Following G protein activation, PAR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which desensitize G protein signaling but also initiate their own signaling cascades, often related to receptor internalization and MAP kinase activation. Biased agonists that favor this pathway can have distinct cellular effects, such as cytoprotective versus pro-inflammatory responses.[3][4]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of SFLLRNP analogues is highly dependent on their amino acid sequence. Modifications at each position can drastically alter potency and efficacy.

Quantitative Data on SFLLRN Analogues

The following table summarizes quantitative data for SFLLRN and selected analogues from various functional assays. Potency is often measured by the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.

| Peptide Sequence | Assay Type | System | Potency (EC₅₀) / Activity | Reference |

| SFLLRN-NH₂ | Platelet Aggregation | Human Platelet-Rich Plasma | ~0.8 µM | [5] |

| SFLLRN-NH₂ | Renal Artery Contraction | Isolated Human Renal Artery | Max response at 100 µM | [6] |

| Macrocycle 3c | PAR-1 Activation | In vitro | 24 µM | [7] |

| NRLLFS-NH₂ | Renal Artery Contraction | Isolated Human Renal Artery | Negligible response at 100 µM | [6] |

| AP9 (NPNDKYEPF-NH₂) * | Neuroprotection | Mouse model of ischemia | Protective at 20 mg/kg | [4][8] |

Note: AP9 corresponds to the tethered ligand sequence generated by Activated Protein C (APC) cleavage, which induces biased cytoprotective signaling.

Structure-Activity Relationships

Systematic analysis of SFLLRN analogues has revealed key structural requirements for PAR1 activation:[9]

-

N-Terminus (Ser¹): The free amino group is critical. Its omission severely reduces activity. The Serine can be replaced by other small-to-intermediate amino acids without a complete loss of activity, but substitution with a bulky aromatic side-chain is not tolerated.

-

Position 2 (Phe²): An aromatic side-chain at this position is essential for high-potency activation. Replacing Phenylalanine with Alanine abolishes activity, while substitution with Tyrosine is tolerated.

-

Position 5 (Arg⁵): The positive charge of the Arginine side-chain is a primary determinant of agonist activity. It is believed to interact with acidic residues in the receptor's binding pocket.

-

Peptide Backbone: The conformation of the peptide backbone is crucial. Introduction of conformationally constrained residues or modification of the amide bonds can significantly impact activity.[2]

-

C-Terminus (Asn⁶): The C-terminal asparagine and subsequent residues are less critical for receptor activation itself but can modulate potency. The minimum essential agonist sequence is often considered to be the pentapeptide SFLLR.[2]

Experimental Protocols

Assessing the biological activity of SFLLRNP analogues requires robust and reproducible experimental models. Detailed below are standard protocols for key in vitro and ex vivo assays.

Calcium Mobilization Assay

This is a high-throughput method to measure Gαq activation by monitoring changes in intracellular calcium concentration using a fluorescent dye.[10][11]

Objective: To determine the potency (EC₅₀) of SFLLRNP analogues by measuring calcium flux in cells expressing PAR1.

Materials:

-

HEK293 cells transiently or stably expressing human PAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well black, clear-bottom microplates.

-

Calcium-sensitive dye (e.g., Fluo-4 AM) with a loading buffer containing probenecid.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation 3).

-

Peptide analogues at various concentrations.

Procedure:

-

Cell Plating: Seed HEK293-PAR1 cells into a 96-well plate at a density of ~50,000 cells/well and incubate overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium. Add 100 µL of Fluo-4 AM loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form.

-

Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.

-

Measurement: Place the plate into the fluorescence plate reader, pre-set to 37°C.

-

Agonist Addition: Program the instrument to add a specific volume (e.g., 20 µL) of the SFLLRNP analogue solution (at various concentrations) to the wells.

-

Data Acquisition: Measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) before and immediately after agonist addition, recording data every 1-2 seconds for a total of 90-120 seconds.

-

Analysis: The peak fluorescence intensity following agonist addition is used to determine the response. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to calculate the EC₅₀ value.

Platelet Aggregation Assay

This assay measures the ability of SFLLRNP analogues to induce platelet activation and aggregation, a primary physiological function of PAR1 on platelets.[12][13]

Objective: To assess the pro-aggregatory effect and potency of SFLLRNP analogues.

Materials:

-

Fresh human whole blood collected in 3.2% sodium citrate tubes.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with magnetic stir bars.

-

Peptide analogues at various concentrations.

Procedure:

-

PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper layer, which is the PRP.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet all cellular components. The supernatant is the PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 250 x 10⁹/L using PPP.

-

Instrument Calibration: Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

-

Assay: Pipette a defined volume (e.g., 450 µL) of adjusted PRP into a cuvette with a stir bar. Place it in the aggregometer and allow it to equilibrate at 37°C for 2-5 minutes.

-

Agonist Addition: Add a small volume (e.g., 50 µL) of the SFLLRNP analogue solution to the cuvette to initiate aggregation.

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes). Aggregation is measured as the maximum percentage change in light transmission.

-

Analysis: Generate dose-response curves by plotting the maximum aggregation percentage against the analogue concentration to determine EC₅₀ values.

Experimental and Drug Discovery Workflow

The evaluation of novel SFLLRNP analogues follows a structured workflow, from initial design to in vivo validation. This process allows for the systematic screening and characterization of compounds with desired biological activities.

Conclusion

SFLLRNP and its analogues are powerful tools for dissecting the complex biology of Protease-Activated Receptor 1. Structure-activity relationship studies have defined the critical residues necessary for potent receptor activation, guiding the development of novel chemical probes and potential therapeutics. The functional characterization of these peptides relies on a suite of well-established in vitro and in vivo assays, including calcium mobilization and platelet aggregation, which provide quantitative measures of their biological activity. As our understanding of biased agonism at PAR1 deepens, the rational design of SFLLRNP analogues that selectively engage specific downstream signaling pathways holds significant promise for treating a range of thromboinflammatory disorders.

References

- 1. Protease-activated receptor-1 can mediate responses to SFLLRN in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAR1 biased signaling is required for activated protein C in vivo benefits in sepsis and stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]

- 9. Structure-activity analysis of synthetic alpha-thrombin-receptor-activating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of PAR-1 Activation in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protease-Activated Receptor 1 (PAR-1) is a unique member of the G-protein coupled receptor (GPCR) superfamily that translates extracellular proteolytic events into intracellular signals.[1][2] Unlike typical GPCRs that are activated by reversible ligand binding, PAR-1 is irreversibly activated through proteolytic cleavage of its N-terminus, which unmasks a "tethered ligand" that binds intramolecularly to the receptor body.[1][3][4] This mechanism places PAR-1 at a critical intersection of coagulation, inflammation, and cancer progression.[2][5] Activation of PAR-1 by proteases such as thrombin and Activated Protein C (APC) can lead to profoundly different, or "biased," cellular responses, making it a complex but compelling target for therapeutic intervention.[1][6][7] This technical guide provides a comprehensive overview of PAR-1 activation, its downstream signaling cascades, its multifaceted roles in physiology and pathology, and the experimental methodologies used to investigate its function.

The Unique Mechanism of PAR-1 Activation

PAR-1 activation is a two-step process initiated by serine proteases. The canonical activator is thrombin, the key effector of the coagulation cascade.[8][9]

-

Proteolytic Cleavage: Thrombin binds to the extracellular N-terminus of PAR-1 and cleaves it at a specific site, between arginine-41 (R41) and serine-42 (S42).[7][10]

-

Tethered Ligand Binding: This cleavage exposes a new N-terminal sequence, SFLLRN, which then acts as a tethered ligand.[7] This ligand binds to a shallow pocket on the extracellular surface of the receptor, inducing a conformational change that initiates intracellular signaling.[1][6]

This activation is irreversible; once cleaved, the receptor must be internalized and replaced by newly synthesized receptors to terminate the signal and restore responsiveness.[3]

Biased Agonism and Differential Cleavage

A key feature of PAR-1 signaling is biased agonism, where different proteases cleave the receptor at distinct sites, revealing different tethered ligands and preferentially activating specific downstream pathways.[2][6][8]

-

Thrombin: Cleavage at R41 typically promotes pro-inflammatory, pro-thrombotic, and endothelial barrier-disruptive effects, primarily through Gαq and Gα12/13 pathways.[1][10]

-

Activated Protein C (APC): In the presence of its co-receptor, the endothelial protein C receptor (EPCR), APC can cleave PAR-1 at arginine-46 (R46).[8] This action is often associated with cytoprotective, anti-inflammatory, and barrier-protective responses, which are mediated more through β-arrestin pathways.[1][7]

-

Other Proteases: Matrix metalloproteinases (MMPs), plasmin, and neutrophil elastase can also cleave PAR-1 at various sites, contributing to the diversity of signaling outputs in different pathological contexts like cancer and inflammation.[2][6][8]

Downstream Signaling Pathways

Upon activation, PAR-1 couples to multiple heterotrimeric G-protein subfamilies and β-arrestins to initiate a complex network of intracellular signaling events.[1][4]

G-Protein-Mediated Signaling

PAR-1 couples with several G-proteins, including Gαq/11, Gα12/13, and Gαi/o.[1][4]

-

Gαq/11 Pathway: Activation of the Gαq/11 family stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][9] This pathway is central to platelet aggregation, smooth muscle contraction, and endothelial cell activation.[7]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[9] Activated RhoA stimulates Rho-associated kinase (ROCK), which mediates cytoskeletal reorganization, stress fiber formation, and increased endothelial permeability.[7][11]

-

Gαi/o Pathway: PAR-1 can also couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[7] This pathway can also contribute to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly ERK1/2.[12][13]

β-Arrestin-Mediated Signaling

In addition to G-protein coupling, PAR-1 signaling is modulated by β-arrestins. Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), PAR-1 recruits β-arrestins.[7] This interaction not only desensitizes G-protein signaling but also initiates a second wave of signaling by acting as a scaffold for other proteins.[1] APC-mediated PAR-1 signaling, for instance, is thought to be biased towards β-arrestin 2 recruitment, leading to the activation of Rac1 and Akt pathways, which mediate anti-inflammatory and barrier-protective effects.[4][7]

Physiological and Pathological Roles of PAR-1

PAR-1 signaling is integral to numerous biological processes, and its dysregulation is implicated in several major diseases.

Hemostasis and Thrombosis

PAR-1 is the primary thrombin receptor on human platelets.[8] Its activation is a potent trigger for platelet aggregation and granule release, making it a key player in thrombus formation.[7] The clinical significance of this is highlighted by the development of PAR-1 antagonists, such as vorapaxar, for the prevention of thrombotic cardiovascular events.[7][8]

Inflammation and Endothelial Function

In endothelial cells, PAR-1 activation by thrombin disrupts the endothelial barrier, increases vascular permeability, and promotes the expression of inflammatory markers.[1][9] This contributes to vascular leakage and tissue edema during inflammation.[9] Conversely, APC-mediated PAR-1 signaling can fortify the endothelial barrier and exert anti-inflammatory effects, showcasing the receptor's dual role.[1][7]

Cancer Progression

PAR-1 is frequently overexpressed in various cancers, including breast, colon, pancreatic, and gastric cancers, where its expression often correlates with increased metastatic potential.[5][14] In the tumor microenvironment, PAR-1 signaling promotes:

-

Proliferation and Survival: Activation of Akt and MAPK/ERK pathways can drive tumor cell growth and inhibit apoptosis.[5][15]

-

Invasion and Metastasis: PAR-1 signaling enhances cancer cell invasion via the Rho-Rho kinase axis and promotes epithelial-mesenchymal transition (EMT).[5][11][15] It also induces the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[16]

-

Angiogenesis: PAR-1 can stimulate the release of vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels to supply the tumor.[15][16]

Quantitative Data Summary

The study of PAR-1 signaling involves precise quantification of agonist concentrations, inhibitor potencies, and cellular responses. The tables below summarize representative data from the literature.

Table 1: Agonist and Inhibitor Concentrations in PAR-1 Studies

| Compound | Type | Target/Cell Type | Concentration/Potency | Reference(s) |

| Thrombin | Agonist | Human Endothelial Cells | 50 pM (low) - 10 nM (high) | [8] |

| Thrombin | Agonist | Mouse Brain Endothelial Cells | 20 nM | [17] |

| SFLLRN-NH2 | Agonist | Human Renal Artery | 0.01 - 100 µM | [18] |

| TRAP | Agonist | Rat Cardiomyocytes | 100 µmol/L | [19] |

| Vorapaxar | Antagonist | Platelets / Endothelial Cells | Occupies ligand pocket | [7][8] |

| Parmodulin-2 | Allosteric Modulator | Endothelial Cells | Induces cytoprotective signaling | [8][20] |

| Y27632 | Inhibitor | Murine Astrocytes (ROCK) | Used to block Rho kinase signaling | [12] |

| U0126 | Inhibitor | Murine Astrocytes (MEK) | Used to block MAPK activation | [12] |

Key Experimental Methodologies

Investigating PAR-1 signaling requires a range of cellular and biochemical assays. Below are detailed protocols for common experiments.

General Experimental Workflow

A typical investigation into PAR-1 signaling follows a logical progression from receptor expression to functional output.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca2+]i) following PAR-1 activation, a hallmark of Gαq/11 coupling.

-

Cell Preparation: Seed cells (e.g., HEK293 cells expressing PAR-1, or endothelial cells) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's instructions.

-

Washing: Gently wash the cells two to three times with HBSS to remove extracellular dye.

-

Baseline Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for 30-60 seconds.

-

Agonist Injection: Inject the PAR-1 agonist (e.g., thrombin at 10 nM or SFLLRN at 10 µM) into the wells.

-

Signal Detection: Immediately begin recording fluorescence intensity over time (typically for 2-5 minutes). An increase in fluorescence corresponds to an increase in [Ca2+]i.

-

Data Analysis: Quantify the response by measuring the peak fluorescence intensity relative to the baseline.

Protocol: RhoA Activation (GTP-Pull-down) Assay

This assay specifically measures the activation of RhoA, the key effector of the Gα12/13 pathway.

-

Cell Culture and Starvation: Grow cells to near confluency. Serum-starve the cells for 4-6 hours to reduce basal RhoA activity.

-

Stimulation: Treat cells with the PAR-1 agonist for a short duration (typically 1-5 minutes). Place the plate on ice immediately to stop the reaction.

-

Lysis: Wash cells with ice-cold PBS and lyse them in a Rho-GTPase-specific lysis buffer containing protease inhibitors. Scrape the cells and clarify the lysate by centrifugation.

-

Pull-down: Incubate a portion of the cell lysate with Rhotekin-RBD beads (which bind specifically to GTP-bound, active RhoA) for 45-60 minutes at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins. Analyze the eluate by Western blotting using a RhoA-specific antibody.

-

Total RhoA Control: Run a sample of the initial cell lysate (input) on the same gel to determine the total amount of RhoA protein in each sample, which serves as a loading control.

-

Quantification: Use densitometry to determine the ratio of active (pulled-down) RhoA to total RhoA.[13]

Protocol: Cell Surface ELISA for Receptor Expression

This method quantifies the amount of PAR-1 present on the cell surface, useful for studying receptor expression and internalization.[21]

-

Cell Plating: Seed cells stably expressing FLAG-tagged PAR-1 in a 24-well plate and grow overnight.

-

Fixation: Place the plate on ice, wash once with ice-cold PBS, and fix the cells with 4% paraformaldehyde for 5 minutes on ice. (Note: Do not permeabilize the cells to ensure only surface receptors are detected).

-

Blocking: Wash twice with PBS and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

-

Primary Antibody: Incubate cells with an anti-FLAG primary antibody for 60 minutes at room temperature.

-

Secondary Antibody: Wash twice and incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody for 60 minutes.

-

Detection: Wash three times with PBS. Add a colorimetric HRP substrate (e.g., TMB or ABTS solution).

-

Measurement: Stop the reaction (if necessary) and read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of surface-expressed PAR-1.[21]

Conclusion and Future Directions

PAR-1 is a master regulator of cellular responses to extracellular proteases, with profound implications for thrombosis, inflammation, and cancer. Its unique mechanism of activation and the capacity for biased signaling present both challenges and opportunities for drug development. While orthosteric antagonists like vorapaxar have shown clinical utility, they carry risks associated with broad inhibition of both pathological and physiological PAR-1 functions.[7][8]

Future research is focused on dissecting the molecular basis of biased signaling to develop more refined therapeutics.[2] The development of allosteric modulators, such as parmodulins, that can selectively promote cytoprotective pathways while inhibiting detrimental ones, represents a promising new frontier.[6][20] Continued investigation using advanced techniques like quantitative phosphoproteomics and cryo-EM will further illuminate the intricate signaling networks governed by PAR-1, paving the way for the next generation of targeted therapies.[1][8][22]

References

- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Commutators of PAR-1 signaling in cancer cell invasion reveal an essential role of the Rho-Rho kinase axis and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Common signaling pathways link activation of murine PAR-1, LPA, and S1P receptors to proliferation of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Coagulation Signaling through PAR1 as a Therapeutic Target in Pancreatic Ductal Adenocarcinoma [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. PAR1 biased signaling is required for activated protein C in vivo benefits in sepsis and stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. google.com [google.com]

In-Depth Technical Guide: Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic peptide Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2, a potent analog of the thrombin receptor activating peptide (TRAP). While a specific CAS number for this molecule is not publicly available in the searched databases, this document elucidates its molecular context, biological activity, and the methodologies pertinent to its study. The core of this peptide's function lies in its agonistic activity at the Protease-Activated Receptor 1 (PAR-1), a key player in thrombosis and cellular signaling. This guide synthesizes available data on structure-activity relationships, experimental protocols for activity assessment, and the underlying signaling pathways.

Introduction

This compound is a modified heptapeptide amide designed as a research tool to probe the function of the thrombin receptor, PAR-1. It is an analog of the endogenous tethered ligand sequence, SFLLRNP, which is unmasked upon thrombin cleavage of the receptor's N-terminus. The key modifications in this synthetic peptide are the substitution of Phenylalanine (Phe) at position 2 with para-fluorophenylalanine (p-F)Phe and Leucine (Leu) at position 3 with 2-Aminoadipic acid (Aad). Structure-activity studies have indicated that the substitution of Phe with (p-F)Phe can significantly enhance the peptide's potency as a PAR-1 agonist[1].

Physicochemical Properties and Structure-Activity Relationship

The introduction of a fluorine atom at the para position of the phenylalanine ring is a critical modification. This substitution is known to enhance the biological activity of various peptides. In the context of thrombin receptor activation, the Phe-2 residue is crucial for receptor recognition and activation[1][2]. The increased activity of the (p-F)Phe analog suggests that the electronic and hydrophobic properties of the aromatic side chain at this position are key determinants of agonist potency[1].

| Peptide Sequence | Modification | Relative Activity (PI Turnover) | Reference |

| SFLLRNP | Parent Peptide | 100% | [1] |

| S(p-F)FLLRNP | Phe-2 -> (p-F)Phe | Several-fold increase | [1] |

| SALLRNP | Phe-2 -> Ala | Activity eliminated | [1] |

| SYLLRNP | Phe-2 -> Tyr | ~2% of SFLLRNP | [1] |

| SLLLRNP | Phe-2 -> Leu | <2% of SFLLRNP | [1] |

Table 1: Structure-Activity Relationship of Modified Thrombin Receptor Activating Peptides. The data illustrates the critical role of the aromatic side chain at position 2 for receptor activation.

Mechanism of Action: PAR-1 Signaling Pathway

This compound acts as a selective agonist for PAR-1, a G-protein coupled receptor (GPCR). Upon binding, it mimics the action of the native tethered ligand, inducing a conformational change in the receptor and activating downstream signaling cascades. The primary signaling pathway involves the coupling to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoGEFs, respectively.

Caption: PAR-1 signaling cascade initiated by agonist binding.

Experimental Protocols

The biological activity of this compound and related PAR-1 agonists is typically assessed through a variety of in vitro cellular assays. Below is a generalized protocol for a phosphoinositide (PI) turnover assay, a common method to quantify PAR-1 activation.

Phosphoinositide Turnover Assay

Objective: To measure the agonist-induced stimulation of phospholipase C activity by quantifying the accumulation of inositol phosphates.

Materials:

-

Cell line expressing PAR-1 (e.g., CCL39 hamster fibroblasts, human platelets).

-

Myo-[³H]inositol.

-

Cell culture medium (e.g., DMEM).

-

Fetal Bovine Serum (FBS).

-

Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

-

This compound and other test peptides.

-

Quenching solution (e.g., ice-cold trichloroacetic acid).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

-

Agonist Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of this compound or control peptides to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and adding ice-cold quenching solution.

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Collect the soluble fraction containing the inositol phosphates.

-

-

Chromatographic Separation:

-

Apply the soluble fraction to a Dowex AG1-X8 anion-exchange column.

-

Wash the column to remove unincorporated myo-[³H]inositol.

-

Elute the total inositol phosphates with a high-salt buffer (e.g., ammonium formate/formic acid).

-

-

Quantification:

-

Add the eluate to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Data is typically expressed as fold-increase over basal levels or as a percentage of the maximal response to a known agonist.

-

Caption: Workflow for a Phosphoinositide Turnover Assay.

Conclusion

References

Technical Whitepaper: Physicochemical Properties and Methodologies for the Heptapeptide Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthetic heptapeptide Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2. It details the peptide's physicochemical properties, including its molecular formula and weight. Furthermore, this guide outlines detailed experimental protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization by Mass Spectrometry (MS). A hypothesized biological signaling pathway involving G-Protein Coupled Receptor (GPCR) activation is also presented. This whitepaper is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar modified peptides.

Physicochemical Properties

The fundamental physicochemical characteristics of the peptide are derived from its constituent amino acids and terminal modifications. The incorporation of non-proteinogenic amino acids such as para-fluoro-Phenylalanine (p-fluoroPhe) and L-α-Aminoadipic acid (Aad) suggests tailored properties for research purposes, such as enhanced stability or altered receptor affinity.

Molecular Formula and Weight

The chemical formula and molecular weights were calculated based on the atomic composition of the peptide. The peptide consists of Serine (C₃H₇NO₃)[1][2][3], para-fluoro-Phenylalanine (C₉H₁₀FNO₂), L-α-Aminoadipic acid (C₆H₁₁NO₄), Leucine (C₆H₁₃NO₂)[4][5][6][7], Arginine (C₆H₁₄N₄O₂)[8][9][10], Asparagine (C₄H₈N₂O₃)[][12][13], and a C-terminal amidated Proline (C₅H₉NO₂)[14][15][16]. The formation of six peptide bonds results in the loss of six water molecules, and the C-terminal amide modification results in the net replacement of a hydroxyl group with an amine group.

The resulting molecular formula is C₃₉H₆₁FN₁₂O₁₁ .

The calculated molecular weights are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₃₉H₆₁FN₁₂O₁₁ |

| Monoisotopic Mass | 892.4567 Da |

| Average Mass | 892.988 g/mol |

Synthesis and Characterization Workflow

The production and validation of the peptide follow a structured, multi-stage workflow. This process ensures the final product is of high purity and has a confirmed chemical identity, making it suitable for sensitive biological assays.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the target peptide on a Rink Amide resin using a standard Fmoc/tBu strategy.[17][18]

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-p-fluoro-Phe-OH, Fmoc-Aad(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH

-

Coupling agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Equipment:

-

Peptide synthesis vessel with a sintered glass filter

-

Mechanical shaker

-

Nitrogen line for agitation and drying

-

Scintillation vials and standard laboratory glassware

Procedure:

-

Resin Swelling: Swell 1g of Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Drain the DMF, add 10 mL of 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the first amino acid (Fmoc-Pro-OH, 4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

-

Monitor coupling completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence (Asn, Arg, Leu, Aad, p-fluoro-Phe, Ser).

-

Final Deprotection: After coupling the final amino acid (Fmoc-Ser(tBu)-OH), perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under a nitrogen stream. Add 10 mL of the cleavage cocktail and agitate for 3 hours.

-

Peptide Precipitation: Filter the cleavage solution into a cold diethyl ether solution (50 mL). A white precipitate (the crude peptide) will form. Centrifuge the mixture, decant the ether, and wash the pellet twice more with cold ether.

-

Drying: Dry the crude peptide pellet under vacuum to obtain a powder.

Protocol for RP-HPLC Purification

This protocol describes the purification of the crude peptide using a preparative reversed-phase HPLC system.[19][20][21][22]

Materials:

-

Crude peptide powder

-

Solvent A: 0.1% TFA in HPLC-grade water

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

-

0.22 µm syringe filters

Equipment:

-

Preparative HPLC system with a UV detector (220 nm and 280 nm)

-

Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)

-

Fraction collector

-

Analytical HPLC system for fraction analysis

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of Solvent A, with a small amount of ACN if necessary for solubility. Filter the solution through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A / 5% Solvent B at a flow rate of 15 mL/min.

-

Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 60 minutes.

-

Fraction Collection: Monitor the column effluent at 220 nm and collect fractions (e.g., 5 mL per fraction) corresponding to the major peaks.

-

Fraction Analysis: Analyze the purity of each collected fraction using an analytical HPLC system.

-

Pooling and Lyophilization: Combine the fractions that contain the target peptide at >95% purity. Freeze the pooled solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Protocol for Mass Spectrometry Characterization

This protocol details the confirmation of the peptide's identity using Liquid Chromatography-Mass Spectrometry (LC-MS).[23][24][25][26]

Materials:

-

Purified peptide sample

-

Solvent A: 0.1% Formic Acid in HPLC-grade water

-

Solvent B: 0.1% Formic Acid in HPLC-grade acetonitrile

Equipment:

-

LC-MS system, consisting of an HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified peptide (~10 µM) in Solvent A.

-

LC Separation: Inject a small volume (e.g., 5 µL) of the sample onto an analytical C18 column. Run a short gradient (e.g., 5% to 95% Solvent B over 10 minutes) to elute the peptide.

-

Mass Spectrometry Analysis:

-

Operate the ESI source in positive ion mode.

-

Acquire full scan mass spectra over a range of m/z 400-1500.

-

The peptide is expected to be observed as multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

-

Calculate the theoretical m/z values for these charge states based on the monoisotopic mass and compare them with the experimental data. The experimental mass should match the theoretical mass within a 5 ppm error margin.

-

(Optional) Perform tandem MS (MS/MS) on the most abundant precursor ion to obtain fragmentation data, which can be used to confirm the amino acid sequence.

-

Hypothesized Biological Activity and Signaling Pathway

Peptides containing non-standard amino acids and C-terminal amidation are often designed as agonists or antagonists for cell surface receptors, particularly G-Protein Coupled Receptors (GPCRs). GPCRs are integral membrane proteins that, upon ligand binding, activate intracellular signaling cascades.[27][28][29] A common downstream pathway activated by GPCRs is the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a critical role in cell proliferation, differentiation, and survival.[30][31][32]

The diagram below illustrates a hypothetical signaling pathway where the peptide acts as a ligand for a Gαq-coupled GPCR, leading to the activation of the ERK1/2 MAPK pathway.[33][34]

References

- 1. Serine [webbook.nist.gov]

- 2. Serine (data page) - Wikipedia [en.wikipedia.org]

- 3. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. supremepharmatech.com [supremepharmatech.com]

- 5. Leucine [webbook.nist.gov]

- 6. Leucine (data page) - Wikipedia [en.wikipedia.org]

- 7. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Arginine - Wikipedia [en.wikipedia.org]

- 9. Arginine [webbook.nist.gov]

- 10. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. L-Asparagine [webbook.nist.gov]

- 14. byjus.com [byjus.com]

- 15. Proline [webbook.nist.gov]

- 16. supremepharmatech.com [supremepharmatech.com]

- 17. rsc.org [rsc.org]

- 18. Peptide Synthesis Procedure [bio-protocol.org]

- 19. bachem.com [bachem.com]

- 20. protocols.io [protocols.io]

- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. peptide.com [peptide.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 25. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 27. bio.libretexts.org [bio.libretexts.org]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. teachmephysiology.com [teachmephysiology.com]

- 30. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

- 32. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 33. researchgate.net [researchgate.net]

- 34. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Assay of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. Structure-activity relationship studies have revealed that the substitution of phenylalanine with para-fluorophenylalanine at the second position enhances the peptide's activity at the PAR-1 receptor.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this peptide, along with a summary of its signaling pathway.

Quantitative Data Summary

| Compound | Target | Assay Type | Cell Line | EC50 Value | Reference |

| This compound | PAR-1 | - | - | Not available | - |

| TFLLR-NH2 | PAR-1 | Calcium Mobilization | EA.hy926 | 1.9 µM |

Signaling Pathway

Activation of PAR-1 by an agonist like this compound initiates a downstream signaling cascade primarily through the Gq and G12/13 pathways. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the activation of RhoGEFs and the subsequent activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular responses.

Caption: PAR-1 signaling cascade initiated by agonist binding.

Experimental Protocols

Two common and robust in vitro methods for quantifying the activity of PAR-1 agonists are the Calcium Mobilization Assay and the Inositol Phosphate Accumulation Assay.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon PAR-1 activation.

Experimental Workflow:

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture:

-

Culture HEK293T or EA.hy926 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed the cells at a density of 5 x 10^4 cells/well in a black, clear-bottom 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) in Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-